

Technical Guide: 2-Chloro-3-methoxyaniline Hydrochloride

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Compound of Interest

Compound Name: 2-Chloro-3-methoxyaniline hydrochloride

Cat. No.: B1360893

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-methoxyaniline hydrochloride is a key chemical intermediate with significant applications in pharmaceutical research and development. Its IUPAC name is 2-chloro-3-methoxyaniline;hydrochloride. This aromatic amine is particularly noted for its role as a precursor in the synthesis of potent kinase inhibitors, which are at the forefront of targeted cancer therapy. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its relevance to drug discovery.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 2-Chloro-3-methoxyaniline and its hydrochloride salt. Data for the hydrochloride salt is limited in publicly available resources; where unavailable, properties of the free aniline are provided as a reference.

Property	Value	Source
IUPAC Name	2-chloro-3-methoxyaniline;hydrochloride	-
CAS Number	85893-87-4 (hydrochloride)[1]	[1]
Molecular Formula	C ₇ H ₉ Cl ₂ NO	[1]
Molecular Weight	194.06 g/mol	[1][2]
Appearance	Yellow oil (free aniline)	[3]
Melting Point	Data not readily available (hydrochloride)	
Boiling Point	Data not readily available (hydrochloride)	
Solubility	Soluble in water (hydrochloride)	[4]
Mass Spectrum	Molecular ion peak (MH) ⁺ : 157.9 (free aniline)	[3]

Synthesis and Experimental Protocols

2-Chloro-3-methoxyaniline is primarily synthesized through the reduction of 2-chloro-3-nitroanisole. The resulting free aniline can then be converted to its hydrochloride salt.

Protocol 1: Synthesis of 2-Chloro-3-methoxyaniline

This protocol details the synthesis of 2-chloro-3-methoxyaniline from 2-chloro-3-nitroanisole via iron powder reduction.[3]

Materials:

- 2-chloro-3-nitroanisole
- Glacial acetic acid

- Acetonitrile
- Iron powder
- Water
- Sodium carbonate (solid)
- Dichloromethane
- Saturated saline solution
- Anhydrous sodium sulfate

Procedure:

- Dissolve 2-chloro-3-nitroanisole (1.38 g, 7.36 mmol) in a solvent mixture of glacial acetic acid (19 mL) and acetonitrile (19 mL).
- To this solution, add iron powder (1.64 g, 29.4 mmol).
- Stir the reaction mixture under reflux conditions for 3.5 hours.
- Upon completion, dilute the mixture with water (70 mL) and neutralize with solid sodium carbonate.
- Extract the product with dichloromethane (3 x 150 mL).
- Combine the organic phases, wash with saturated saline, and dry over anhydrous sodium sulfate.
- Filter and concentrate the solution under reduced pressure to yield the crude product.

Results: This procedure affords crude 2-chloro-3-methoxyaniline as a yellow oil with a reported yield of approximately 100%.^[3] The product can be used in subsequent reactions without further purification. Purity analysis by HPLC has shown a purity of around 86%.^[3]

Protocol 2: Preparation of 2-Chloro-3-methoxyaniline Hydrochloride

This general protocol describes the conversion of an aniline to its hydrochloride salt.

Materials:

- 2-Chloro-3-methoxyaniline
- Concentrated hydrochloric acid

Procedure:

- Dissolve the synthesized 2-chloro-3-methoxyaniline in a suitable solvent.
- Slowly add a molar equivalent of concentrated hydrochloric acid while stirring.
- The hydrochloride salt will precipitate out of the solution.
- The resulting solution can be boiled to dryness to obtain the crystalline hydrochloride salt.^[5]
- The product should be thoroughly dried, for instance, under a vacuum, to remove any excess HCl and water.^[5]

Applications in Drug Development

2-Chloro-3-methoxyaniline is a valuable building block in medicinal chemistry, primarily for the synthesis of heterocyclic compounds.^[1] A significant application is in the preparation of dual inhibitors of Casein Kinase 2 (CK2) and Pim kinases, which have shown antiproliferative activity against cancer cells.^[3]

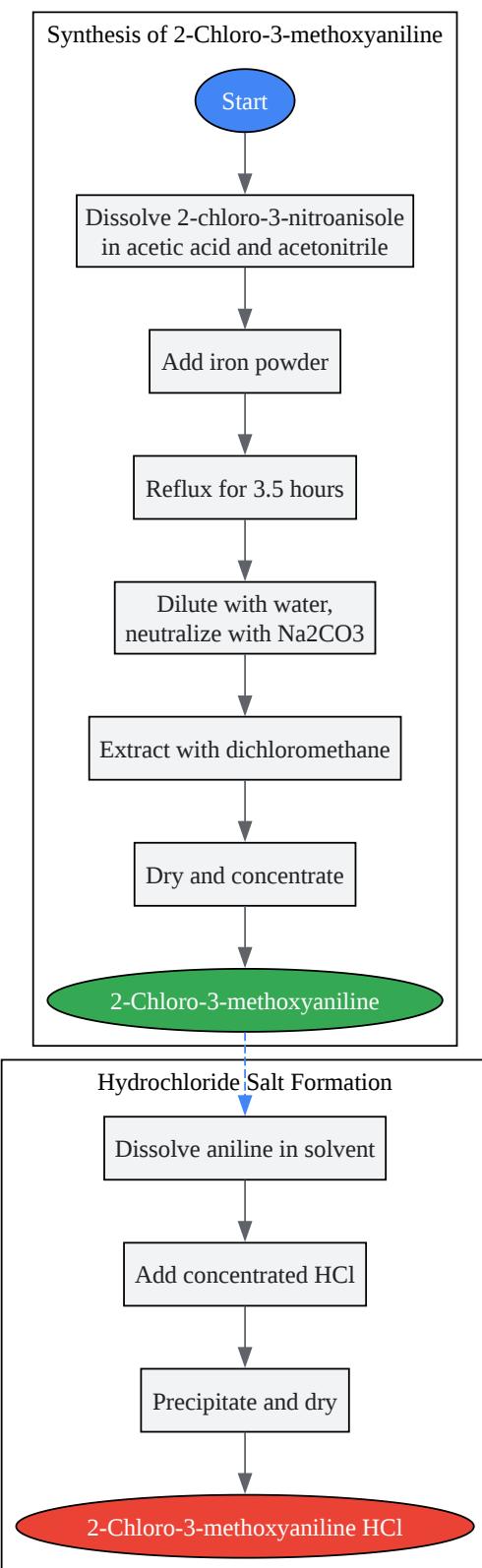
Dual CK2/Pim Kinase Inhibitors

CK2 and Pim kinases are serine/threonine kinases that are overexpressed in many cancers and are involved in cell proliferation, differentiation, and apoptosis.^{[6][7]} Their simultaneous inhibition is a promising strategy for cancer therapy. 2-Chloro-3-methoxyaniline serves as a key starting material for the synthesis of pyrazolopyrimidine derivatives that act as dual inhibitors of these kinases.

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of 2-Chloro-3-methoxyaniline and its conversion to the hydrochloride salt.

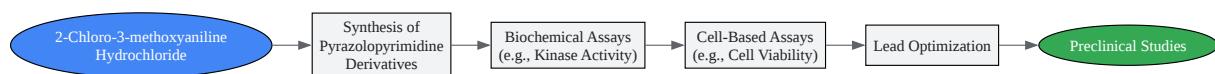
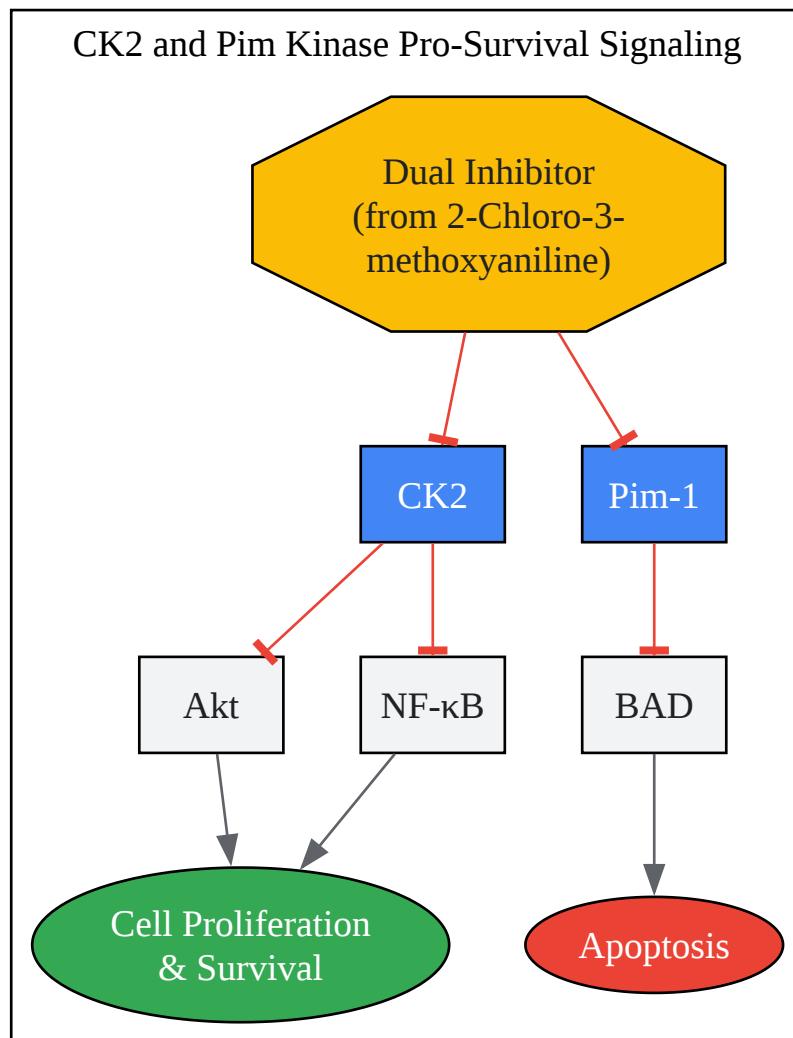


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Caption: Workflow for the synthesis of 2-Chloro-3-methoxyaniline and its hydrochloride salt.

CK2 and Pim Kinase Signaling Pathway in Cancer

This diagram depicts a simplified signaling pathway involving CK2 and Pim kinases in cancer cell proliferation and survival, highlighting key downstream effectors.



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